1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride
Übersicht
Beschreibung
“1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride” is a chemical compound with the molecular formula C10H16Cl2N6. Its molecular weight is 291.18 g/mol . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the triazolo[4,3-b]pyridazine ring and the piperazine group are notable features of this molecule .Wissenschaftliche Forschungsanwendungen
Antidiabetic Applications
A series of triazolo-pyridazine-6-yl-substituted piperazines, including compounds structurally related to the specified chemical, demonstrated significant potential as anti-diabetic medications. These compounds were synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials and insulinotropic activities. Their antioxidant and cytotoxicity effects were also assessed, revealing excellent antioxidant and insulinotropic activity in some compounds, making them promising candidates for diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antihistaminic and Anti-inflammatory Activities
Compounds with a structural similarity to "1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride" showed potent antihistaminic activity and an inhibitory effect on eosinophil infiltration. These properties suggest potential applications in treating conditions such as atopic dermatitis and allergic rhinitis, highlighting the compound's relevance in developing new therapeutic agents with antihistaminic and anti-inflammatory activities (Gyoten et al., 2003).
Antimicrobial Activities
Research into triazole and triazolo-pyridazine derivatives, closely related to the specified compound, has shown promising antimicrobial activities. These studies have synthesized new compounds with significant growth inhibition against various bacterial and fungal strains. This suggests potential applications of these compounds in developing antimicrobial agents, contributing to the fight against resistant microbial strains (Patil et al., 2021).
Potential in Parkinson's Disease Treatment
Piperazine derivatives of triazolo[1,5-a][1,3,5]triazine, which include structures related to the compound , have been shown to be potent and selective adenosine A2a receptor antagonists. This receptor antagonism has implications in treating Parkinson's disease, with some derivatives demonstrating oral activity in rodent models. This highlights the compound's relevance in neurological research and its potential application in developing treatments for Parkinson's disease (Vu et al., 2004).
Zukünftige Richtungen
The future directions for the study of this compound could include further investigation into its synthesis, chemical reactions, and mechanism of action. Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial. It would also be interesting to explore its potential applications in pharmaceutical testing .
Eigenschaften
IUPAC Name |
3-methyl-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6.2ClH/c1-8-12-13-9-2-3-10(14-16(8)9)15-6-4-11-5-7-15;;/h2-3,11H,4-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHYMUBHLICMDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.